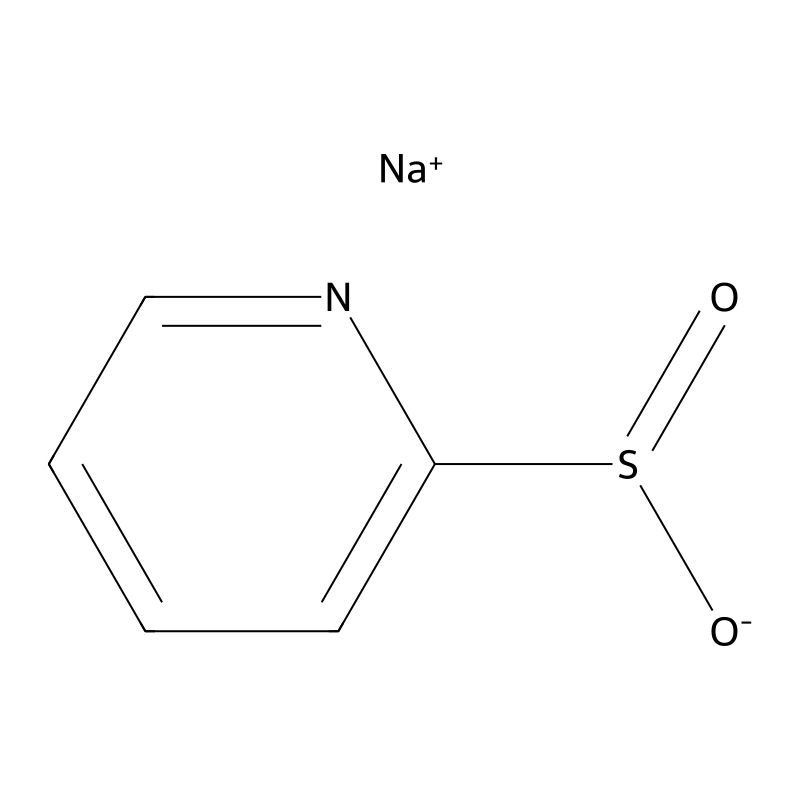

Sodium pyridine-2-sulfinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis: Suzuki-Miyaura Cross-Coupling

SPS has shown promise as a coupling partner in the Suzuki-Miyaura cross-coupling reaction, a fundamental tool for constructing complex organic molecules. This method allows researchers to introduce various functional groups onto pyridine rings, which are key components in many pharmaceuticals and other bioactive molecules. Unlike traditional methods using unstable 2-pyridyl boronates, SPS offers a stable and efficient alternative, enabling access to diverse pyridine derivatives. This research was conducted by the laboratory of Michael Willis and collaborators at Pfizer [].

Medicinal Chemistry: Drug Discovery and Development

SPS's potential for desulfinylative cross-coupling has attracted interest in the field of medicinal chemistry. This process involves the removal of the sulfinate group from SPS while simultaneously forming a new carbon-carbon bond with another molecule. This technique could prove valuable for the synthesis of novel drug candidates, offering efficient access to complex pyridine-containing structures with potential therapeutic applications. Research by Professor Willis and partners further explored this potential [].

Sodium pyridine-2-sulfinate is an organosulfur compound characterized by the presence of a pyridine ring substituted with a sulfinic acid group, specifically at the 2-position. Its chemical formula is , and it is commonly encountered as a white to light yellow powder or crystalline solid. Sodium pyridine-2-sulfinate is notable for its stability and versatility in

In one study, sodium pyridine-2-sulfinate was coupled with 1-bromo-4-fluorobenzene, yielding a high conversion rate of 95% . Additionally, it can undergo oxidation reactions and participate in S–S, N–S, and C–S bond-forming reactions, showcasing its utility as a building block for diverse organosulfur compounds .

Sodium pyridine-2-sulfinate can be synthesized through several methods:

- Oxidation of Thiols: One common method involves oxidizing the corresponding thiol using sodium hydroxide and hydrogen peroxide mixtures. This approach is straightforward and yields high quantities of the sulfinic acid .

- Alkylation Reactions: Another method includes alkylation of pyridine derivatives followed by oxidation to form sulfinates. This can be achieved through various alkyl halides in the presence of strong bases .

- Barton-Type Decarboxylation: This method involves the photolytic decarboxylation of Barton esters followed by oxidation to yield pyridine sulfonates that can be converted into sulfinates .

Sodium pyridine-2-sulfinate finds applications primarily in organic synthesis:

- Cross-Coupling Reactions: It is widely used as a coupling partner in palladium-catalyzed cross-coupling reactions, enhancing the formation of complex organic molecules.

- Building Block for Organosulfur Compounds: It serves as a versatile building block for synthesizing various organosulfur compounds through S–S and C–S bond formation .

- Potential Pharmaceutical Intermediates: Given its structural characteristics, it may serve as an intermediate in synthesizing biologically active compounds.

Studies have shown that sodium pyridine-2-sulfinate interacts effectively with various electrophiles and metal catalysts in cross-coupling reactions. Its ability to act as a leaving group enhances its utility in synthetic pathways involving aromatic systems . Further mechanistic studies have revealed insights into its reactivity patterns when combined with different substrates under catalytic conditions .

Several compounds share structural similarities with sodium pyridine-2-sulfinate, including:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sodium Pyridine-3-Sulfinate | C5H4NNaO2S | Similar reactivity but different substitution pattern |

| Sodium Pyridine-4-Sulfinate | C5H4NNaO2S | Exhibits distinct reactivity profiles in coupling |

| Sodium Benzene Sulfinate | C6H5NaO2S | More stable due to aromatic stabilization |

| Sodium Thiophenesulfonate | C4H3NaO2S | Contains a thiophene ring; unique electronic properties |

The uniqueness of sodium pyridine-2-sulfinate lies in its specific reactivity profile as a nucleophile in cross-coupling reactions, which is enhanced by the electron-withdrawing nature of the pyridine ring at the 2-position. This makes it particularly effective compared to other sulfinate compounds that may not exhibit the same level of reactivity or stability.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant